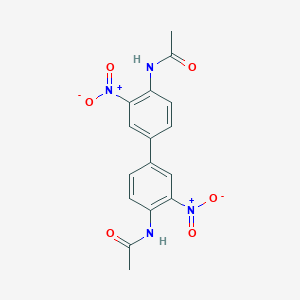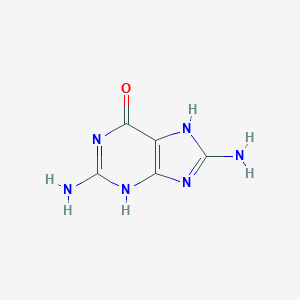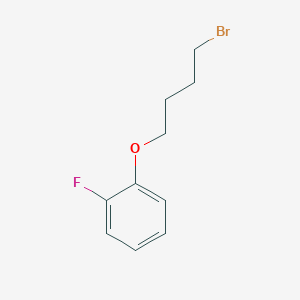
1-(4-Bromobutoxy)-2-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 1-(4-Bromobutoxy)-2-fluorobenzene involves several steps, including diazotization, bromination, and reactions with various chemicals. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through radical bromination, showcasing the influence of factors like raw material rate, reaction time, and temperature on the reaction (Guo Zhi-an, 2009). Another synthesis method for a related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, employed p-xylene as the starting material and involved a four-step reaction including nitration, reduction, diazotization, and bromination, demonstrating the significance of using N-bromosuccinimide and azobisisiobutyronitrile as initiator for the radical bromination process (Song Yan-min, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as GC-MS and 1H NMR, which are essential for confirming the synthesis products' structures. For example, the structure of 1,2-bis(bromomethyl)-4-fluorobenzene was confirmed through these methods, highlighting the importance of molecular structure analysis in the synthesis process.
Chemical Reactions and Properties
Reactions involving 1-bromo-2-fluorobenzene with hydroxyl radicals have been studied, indicating the formation of radical cations in neutral and acidic solutions. This type of reaction showcases the reactivity of similar compounds with radicals, which is crucial for understanding their chemical behavior and potential applications (H. Mohan, J. Mittal, 1996).
Physical Properties Analysis
The analysis of physical properties such as absorption, diffuse reflectance, and emission spectra in solution and crystals provides insights into the effects of aggregation on the photophysics of related compounds. For example, a study on 1,4-diethynyl-2-fluorobenzene revealed a red-shifted absorption absent in dilute solutions but observable at high concentrations and low temperatures, emphasizing the influence of molecular aggregation on the compound's photophysical properties (M. Levitus et al., 2001).
Chemical Properties Analysis
Carbonylative transformations of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, showing that different types of double nucleophiles can be effectively applied as coupling partners. This research provides valuable information on the versatility and reactivity of related compounds in forming heterocycles, which are of interest for further chemical synthesis and applications (Jianbin Chen et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Chalcone Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: “1-(4-Bromobutoxy)-2-fluorobenzene” is used in the synthesis of chalcone derivatives. Chalcones are 1,3-diphenyl-2-propene-1-one derivatives, where two aromatic rings are linked by a three carbon, α,β-unsaturated carbonyl system .
- Methods of Application: The synthesis of these chalcones is achieved by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
- Results: The crystal structures of three chalcones with a bromo-substituted butoxy side chain were reported. These include (E)-1-[4-(4-bromobutoxy)phenyl]-3-phenylprop-2-en-1-one, (E)-1-[4-(4-bromobutoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one, and (E)-1-[4-(4-bromobutoxy)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one .
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Scientific Field: Medicinal Chemistry .
- Application Summary: “1-(4-Bromobutoxy)-2-fluorobenzene” could potentially be used in the synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Methods of Application: The synthesis of these compounds can be achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .
- Results: The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
Synthesis of Cationic Azobenzenes
- Scientific Field: Materials Science .
- Application Summary: “1-(4-Bromobutoxy)-2-fluorobenzene” could potentially be used in the synthesis of cationic azobenzenes. Azobenzene photoswitches are fundamental components in contemporary approaches aimed at light-driven control of intelligent materials .
- Methods of Application: The synthesis of these compounds can be achieved by the rational design and synthesis of azobenzene/alginate photoresponsive hydrogels endowed with fast reversible sol–gel transition .
- Results: Upon irradiation with 365 nm UV light, the azobenzenes demonstrated efficient trans-to-cis isomerization, with complete isomerization occurring within seconds. The return to the trans form took several hours .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-bromobutoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQVYXKBBLCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428288 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-fluorobenzene | |
CAS RN |
106558-68-3 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



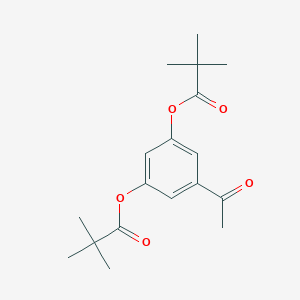

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
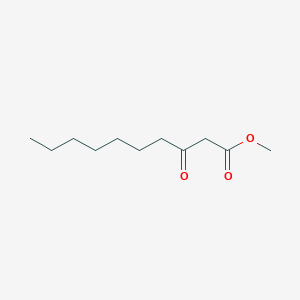

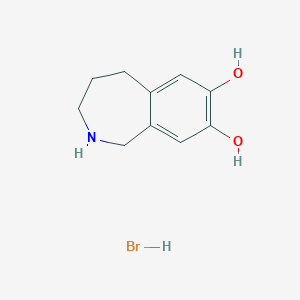
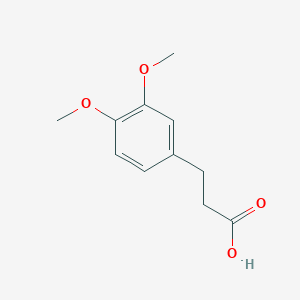
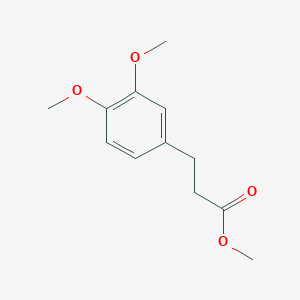

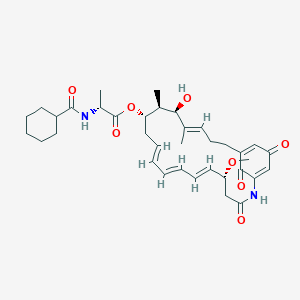
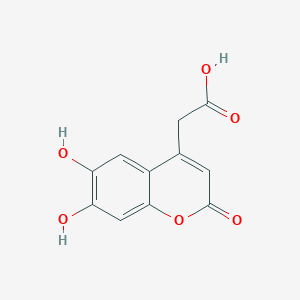
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
